![molecular formula C8H5N5O B1492437 pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one CAS No. 932233-33-5](/img/structure/B1492437.png)
pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
説明
Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a chemical compound with the molecular formula C8H5N5O . It has an average mass of 187.158 Da and a monoisotopic mass of 187.049408 Da .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves the annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The molecular structure of this compound includes 6 hydrogen bond acceptors, 1 hydrogen bond donor, and no freely rotating bonds . Its molar refractivity is 48.8±0.5 cm³, and it has a polar surface area of 72 Ų .Physical and Chemical Properties Analysis
This compound has a density of 1.8±0.1 g/cm³ and a molar volume of 102.7±7.0 cm³ . Its surface tension is 91.4±7.0 dyne/cm, and it has a polarizability of 19.3±0.5 10^-24 cm³ .科学的研究の応用
Synthesis and Derivative Development
Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is actively involved in the synthesis of various heterocyclic compounds. A study demonstrated the synthesis of 2-aryl-substituted derivatives of this compound, focusing on creating new tricyclic heterocycles with potential for benzodiazepine receptor affinity (Giudice, Borioni, Mustazza, & Gatta, 1994). Additionally, research has explored the synthesis of novel derivatives such as pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a] pyrimidin-5(4H)-ones, highlighting the compound's versatility in heterocyclization processes (Davoodnia, Bakavoli, Mohseni, & Tavakoli-Hoseini, 2008).
Antimicrobial Properties
This compound derivatives have shown potential as antimicrobial agents. A study involved synthesizing new derivatives and testing their antimicrobial activities, finding some compounds exhibited excellent activity against various microorganisms (Farghaly & Hassaneen, 2013). Another research conducted a similar study, further confirming the antimicrobial potential of these compounds (Farghaly, Riyadh, Abdallah, & Ramadan, 2011).
Receptor Affinity and Pharmacological Potential
Studies have also focused on the pharmacological potential of this compound derivatives. For instance, a series of novel derivatives were synthesized and evaluated for their affinity towards human adenosine receptors, with some showing high affinity for A3 receptors, indicating potential therapeutic applications (Banda et al., 2013).
Applications in Disease Treatment and Drug Synthesis
Further research into this compound has led to its use in developing treatments for diseases like COVID-19 and exploring its role in drug synthesis. A study on novel pyrimidine derivatives, including those derived from this compound, showed potential antiviral activity against SARS-CoV-2, emphasizing its significance in contemporary medicinal chemistry (Alamshany et al., 2023).
作用機序
Target of Action
The primary targets of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one are Cyclin-Dependent Kinases (CDKs) and adenosine receptors . CDKs are key regulators of cell cycle progression and are often dysregulated in cancer, making them attractive targets for cancer treatment . Adenosine receptors play a crucial role in various physiological processes, including inflammation and neurotransmission .
Mode of Action
This compound interacts with its targets by binding to their active sites. For CDK2, the compound fits well into the active site through essential hydrogen bonding with Leu83 . For adenosine receptors, the compound’s binding mode is driven by the substitution present at the 5 position .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway. By inhibiting CDK2, the compound can halt cell cycle progression, leading to the inhibition of cell proliferation . The interaction with adenosine receptors can affect various physiological processes, depending on the specific subtype of adenosine receptor targeted .
Pharmacokinetics
In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown suitable pharmacokinetic properties for this compound . These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression, in addition to the induction of apoptosis within cells . The interaction with adenosine receptors can lead to changes in various physiological processes .
将来の方向性
The future directions for research on pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one could involve further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, similar compounds have been found to have valuable biological properties, including antifungal, antitubercular, and antibacterial activities . Therefore, this compound and its derivatives could be promising candidates for further pharmacological studies.
生化学分析
Biochemical Properties
Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with cyclin-dependent kinases (CDKs), where this compound acts as an inhibitor. This inhibition affects the phosphorylation of key proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has been shown to bind to adenosine receptors, modulating their activity and influencing cellular signaling pathways .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it induces cell cycle arrest at the G0-G1 phase, leading to reduced cell proliferation and increased apoptosis . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation. By modulating these pathways, this compound influences gene expression and cellular metabolism, ultimately affecting cell function and viability.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of cyclin-dependent kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound interacts with adenosine receptors, modulating their activity and influencing downstream signaling pathways . These interactions result in changes in gene expression and cellular metabolism, contributing to the compound’s overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on cyclin-dependent kinases and adenosine receptors, leading to sustained cell cycle arrest and apoptosis in cancer cells . Prolonged exposure to this compound may result in adaptive cellular responses, such as the upregulation of compensatory signaling pathways, which could mitigate its effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits cyclin-dependent kinases and adenosine receptors, leading to reduced tumor growth and increased apoptosis in cancer cells . At higher doses, this compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, which limit its therapeutic potential. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, indicating the need for careful dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some biological activity, contributing to the overall effects of the compound. Additionally, this compound influences metabolic flux by modulating the activity of key enzymes involved in cellular metabolism, such as hexokinase and pyruvate kinase . This modulation affects metabolite levels and energy production, impacting cellular function and viability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is actively transported into cells via organic anion transporters, where it accumulates in the cytoplasm and nucleus . Binding proteins, such as albumin, facilitate the distribution of this compound within tissues, enhancing its bioavailability and therapeutic potential . The localization and accumulation of this compound are crucial for its biological activity and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with cyclin-dependent kinases and adenosine receptors . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, direct this compound to specific compartments or organelles, enhancing its biological effects. The subcellular localization of this compound is essential for its role in regulating cellular processes and therapeutic applications.
特性
IUPAC Name |
2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5O/c14-7-5-3-10-8-11-4-12-13(8)6(5)1-2-9-7/h1-4H,(H,9,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTICOWTACQVJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1N3C(=NC=N3)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587953 | |
| Record name | Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932233-33-5 | |
| Record name | Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


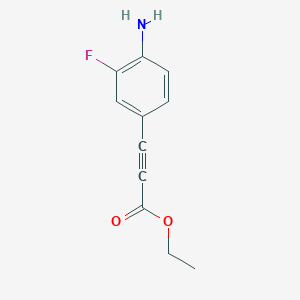
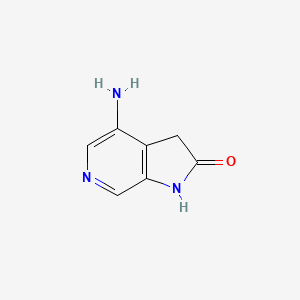
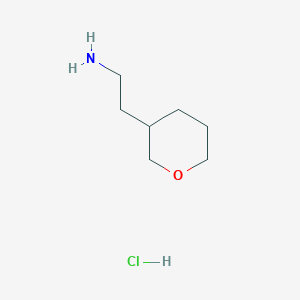
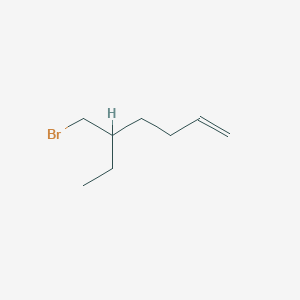
![1-But-3-enyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1492360.png)
![N-[(1R,2R)-2-fluorocyclopentyl]-3,5-dimethylaniline](/img/structure/B1492364.png)
![(3,3-Dimethylbutan-2-yl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1492368.png)
![(3,3-Dimethylbutan-2-yl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1492369.png)
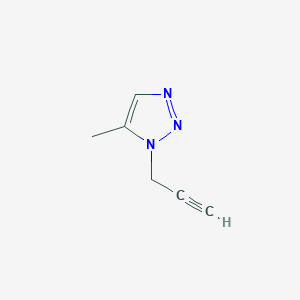
![N-[2-(4-bromophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1492371.png)
![1-(prop-2-yn-1-yl)-1H,4H,6H,7H-pyrano[3,4-d][1,2,3]triazole](/img/structure/B1492372.png)



